2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C21H26N4 and its molecular weight is 334.467. The purity is usually 95%.
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Scientific Research Applications
Targeting Adenosine Receptors
- 7-Amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives, which are structurally similar to 2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine, have been synthesized to target human adenosine A1 and A2A receptor subtypes. These compounds exhibit varied affinities for these receptors, with some showing good selectivity for the hA2A AR subtype. Molecular modeling studies have been conducted to understand the interaction mechanisms with these receptors (Squarcialupi et al., 2017).
Antipyretic, Hypothermizing, and Anti-inflammatory Properties
- Studies have identified 2-Phenylpyrazolo[1,5-a]pyrimidine derivatives with interesting antipyretic, hypothermizing, and anti-inflammatory properties. These compounds serve as reference compounds in quantitative structure-activity relationship (QSAR) studies to further explore their pharmacological activities (Pecori Vettori et al., 1981).
Antimetabolites in Purine Biochemical Reactions
- Pyrazolo[1,5-a]pyrimidines, as purine analogues, have shown beneficial properties as antimetabolites in purine biochemical reactions. These compounds have attracted pharmaceutical interest due to their antitrypanosomal activity, highlighting their potential in treating parasitic infections (Abdelriheem et al., 2017).
Antihypertensive Agents
- A series of 1,2,4-triazolo[1,5-alpha]pyrimidines, with structural similarities to the compound of interest, have been prepared with morpholine, piperidine, or piperazine moieties and tested for their antihypertensive activities. Some of these compounds showed promising antihypertensive effects in both in vitro and in vivo studies (Bayomi et al., 1999).
Analgesic and Antiparkinsonian Activities
- Compounds derived from 2-chloro-6-ethoxy-4-acetylpyridine, related to the structure of this compound, have demonstrated good analgesic and antiparkinsonian activities, comparable to established drugs like Valdecoxib and Benzatropine. These findings suggest potential therapeutic applications in treating pain and Parkinson's disease (Amr et al., 2008).
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine are currently unknown. This compound is a derivative of piperidine , a six-membered heterocycle that is a key synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a wide range of biological activities . The structure-activity relationship (SAR) studies have shown that the presence of certain substituents on the phenyl ring can significantly influence the activity of these compounds .
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Piperidine derivatives are generally known for their wide range of pharmacological activities .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Properties
IUPAC Name |
2-methyl-3-phenyl-7-piperidin-1-yl-5-propylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-3-10-18-15-19(24-13-8-5-9-14-24)25-21(22-18)20(16(2)23-25)17-11-6-4-7-12-17/h4,6-7,11-12,15H,3,5,8-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALILXXDFJXMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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